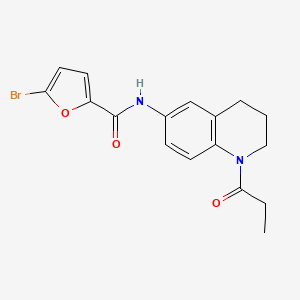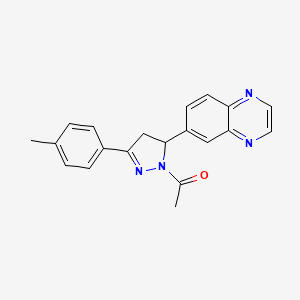
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mechanism of Action
The mechanism of action of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation, inflammation, and neurodegeneration. It has also been shown to modulate the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation, inflammation, and neurodegeneration. It has also been shown to modulate the expression of various genes that are involved in these processes. Additionally, it has been shown to have antioxidant and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments is its potential to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation, inflammation, and neurodegeneration. This makes it a promising compound for the development of new drugs for these conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Future Directions
There are several future directions for the study of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One potential direction is the development of new drugs for cancer, inflammation, and neurodegenerative diseases based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound to better understand its effects on various cellular processes. Additionally, the study of the toxicity of this compound in different cell lines and animal models is an important area of future research.
Synthesis Methods
The synthesis of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves a multi-step process that includes the reaction of quinoxaline-6-carboxaldehyde with p-tolyl hydrazine to form 5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole. The resulting compound is then reacted with acetylacetone to produce 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. This synthesis method has been optimized to yield high purity and high yield of the target compound.
Scientific Research Applications
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anticancer agent, as it has been shown to inhibit the proliferation of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied as a potential neuroprotective agent, as it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-3-5-15(6-4-13)18-12-20(24(23-18)14(2)25)16-7-8-17-19(11-16)22-10-9-21-17/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHSUPCCOCRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


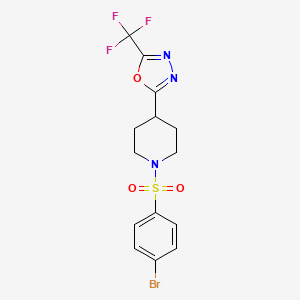

![Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2856199.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)
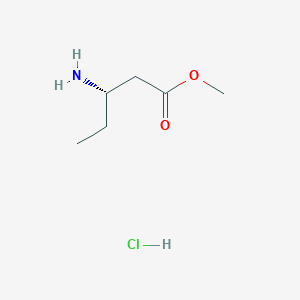
![3-[[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2856203.png)
![N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2856204.png)
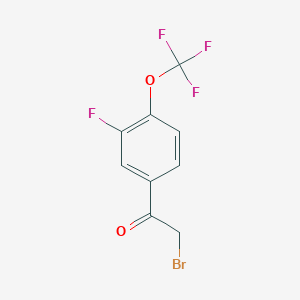
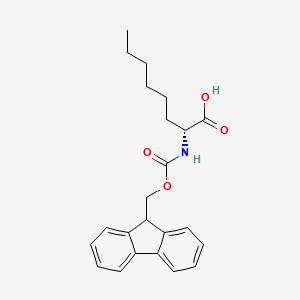

![3-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2856213.png)
